molecular formula C14H18FNO4 B15305883 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-fluorophenyl)acetic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-fluorophenyl)acetic acid

Cat. No.: B15305883
M. Wt: 283.29 g/mol
InChI Key: ZKKGGPSOQGNCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(Tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)

InChI Key

ZKKGGPSOQGNCSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.